molecular formula C11H19BrFNO2 B1404891 1-Boc-3-bromomethyl-3-fluoropiperidine CAS No. 1262409-57-3

1-Boc-3-bromomethyl-3-fluoropiperidine

Cat. No. B1404891
M. Wt: 296.18 g/mol
InChI Key: PXVKUFJNNKESBN-UHFFFAOYSA-N
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Description

1-Boc-3-bromomethyl-3-fluoropiperidine, also known as tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate, is a chemical compound with the molecular formula C11H19BrFNO2 . It is used in scientific research and exhibits significant burstiness and perplexity, making it ideal for diverse applications across various fields.


Molecular Structure Analysis

The molecular structure of 1-Boc-3-bromomethyl-3-fluoropiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 3-position with a bromomethyl group and a fluorine atom .


Physical And Chemical Properties Analysis

1-Boc-3-bromomethyl-3-fluoropiperidine has a molecular weight of 296.19 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis of Fluorinated Azaheterocycles

1-Boc-3-bromomethyl-3-fluoropiperidine has been utilized in the synthesis of fluorinated azaheterocycles, specifically 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines. These compounds are of particular interest as bifunctional building blocks in the development of fluorinated pharmaceuticals. A key step in this synthesis involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine (Verniest et al., 2010).

Building Blocks in Medicinal Chemistry

The compound has been employed in the dynamic kinetic resolution of racemic 1-Boc-3-fluoropiperidin-4-one, leading to the production of a single cis enantiomer with high diastereo- and enantioselectivity. This highlights its role as a valuable building block in medicinal chemistry, enabling the generation of specific enantiomers in significant yields (LePaih et al., 2021).

Facilitating Synthesis of Fluorinated Beta-Amino Acids

Research into the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid with potential in medicinal chemistry, also involves the use of 1-Boc-3-bromomethyl-3-fluoropiperidine. This compound is used in the successful pathway for the synthesis of new fluorinated heterocyclic amino acids (Van Hende et al., 2009).

properties

IUPAC Name

tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVKUFJNNKESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-bromomethyl-3-fluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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